N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable reagents and conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo substitution reactions, especially at the sulfonamide group, where the cyclopropane ring can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrothiadiazoles.
Substitution: Various alkyl or aryl sulfonamides.
Scientific Research Applications
N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and infections.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole ring may interact with enzymes or other proteins, affecting their function. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}benzamide: Similar structure but with a benzamide group instead of a cyclopropanesulfonamide group.
N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a cyclopropanesulfonamide group.
Uniqueness
The uniqueness of N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide lies in its combination of the cyclopropanesulfonamide group with the piperidine and thiadiazole rings. This unique structure may confer distinct pharmacological properties, such as enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H22N4O2S2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H22N4O2S2/c1-9(2)12-14-13(20-15-12)17-7-5-10(6-8-17)16-21(18,19)11-3-4-11/h9-11,16H,3-8H2,1-2H3 |
InChI Key |
DCKNJJXQGOTGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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